Cas no 42374-49-2 ((2-Chlorophenyl)(pyridin-3-yl)methanone)

(2-Chlorophenyl)(pyridin-3-yl)methanone structure
42374-49-2 structure
Product Name:(2-Chlorophenyl)(pyridin-3-yl)methanone
CAS No:42374-49-2
MF:C12H8ClNO
MW:217.651021957397
MDL:MFCD07023033
CID:1067593
PubChem ID:5304061
Update Time:2025-04-20

(2-Chlorophenyl)(pyridin-3-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (2-Chlorophenyl)(pyridin-3-yl)methanone
    • AKOS000282165
    • CS-0314796
    • STK784724
    • NPMCFDJRPUNFPJ-UHFFFAOYSA-N
    • 3-(2-Chlorobenzoyl)pyridine
    • MFCD07023033
    • 42374-49-2
    • LS-04386
    • (2-chlorophenyl)-pyridin-3-ylmethanone
    • SCHEMBL6770549
    • Methanone, (2-chlorophenyl)-3-pyridinyl-
    • DTXSID90415447
    • (2-CHLOROPHENYL)(3-PYRIDYL)METHANONE
    • (2-Chlorophenyl)(3-pyridinyl)methanone
    • ALBB-013947
    • o-chlorophenyl 3-pyridyl ketone
    • MDL: MFCD07023033
    • Inchi: 1S/C12H8ClNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H
    • InChI Key: NPMCFDJRPUNFPJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(C1C=NC=CC=1)=O

Computed Properties

  • Exact Mass: 217.0294416g/mol
  • Monoisotopic Mass: 217.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 30Ų

(2-Chlorophenyl)(pyridin-3-yl)methanone Security Information

  • HazardClass:IRRITANT

(2-Chlorophenyl)(pyridin-3-yl)methanone Pricemore >>

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